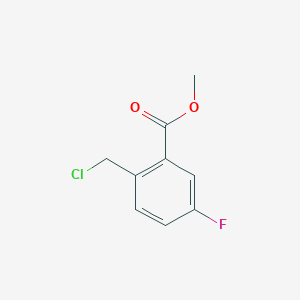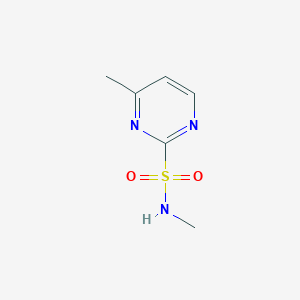
N,4-dimethylpyrimidine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-dimethylpyrimidine-2-sulfonamide is a sulfonamide compound characterized by a pyrimidine ring with methyl substituents at the 4 and 6 positions and a sulfonamide group at the 2 position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its chemical stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethylpyrimidine-2-sulfonamide typically involves the reaction between amines and sulfonyl chlorides. One common method is the oxidative coupling of thiols and amines, which can be driven by electricity, making it an environmentally benign process . Another approach involves the use of sulfonyl chlorides prepared in situ from thiols by oxidation with reagents like N-chlorosuccinimide .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs large-scale batch or continuous flow processes. These methods ensure high yields and purity, utilizing optimized reaction conditions and catalysts to facilitate the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N,4-dimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiols to sulfonyl chlorides.
Substitution: Reaction with amines to form sulfonamides.
Coupling: Electrochemical oxidative coupling of thiols and amines
Common Reagents and Conditions
Oxidizing Agents: N-chlorosuccinimide, hydrogen peroxide.
Catalysts: Copper catalysts for coupling reactions.
Solvents: Anhydrous acetonitrile, water.
Major Products
The major products formed from these reactions are sulfonamides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
N,4-dimethylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antibacterial properties and potential therapeutic uses.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N,4-dimethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. By inhibiting these enzymes, the compound can exert antibacterial effects, making it useful in treating infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethazine: A sulfonamide with similar antibacterial properties.
Sulfisomidine: Another sulfonamide used in veterinary medicine.
Uniqueness
N,4-dimethylpyrimidine-2-sulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H9N3O2S |
|---|---|
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
N,4-dimethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-5-3-4-8-6(9-5)12(10,11)7-2/h3-4,7H,1-2H3 |
Clé InChI |
VFDWHDLSQCSYTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)S(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


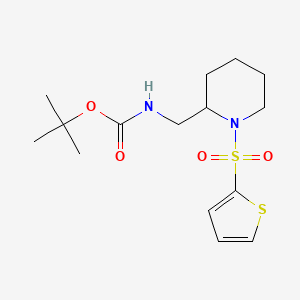

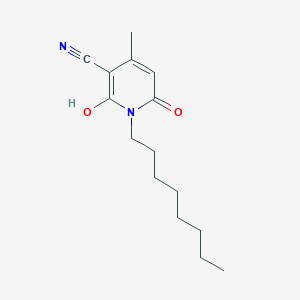
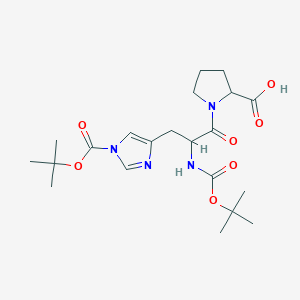
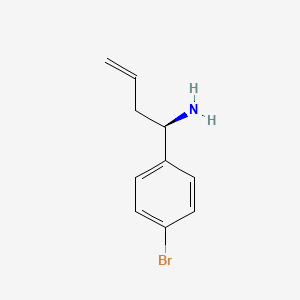
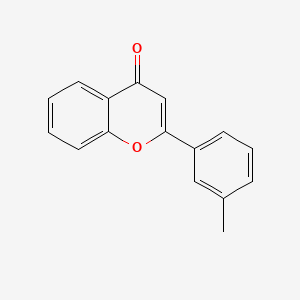
![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)

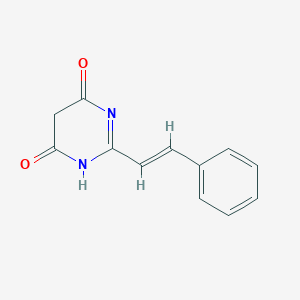
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)



